N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine
Description
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and an L-alanine moiety. The compound’s stereochemistry is defined by the (S)-configuration at the 1-position and the natural L-configuration of alanine, making it a critical intermediate in peptide synthesis and pharmaceutical manufacturing .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-15(19(22)23)21-18(13-12-16-8-4-2-5-9-16)20(24)25-14-17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3,(H,22,23)/t15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFXILKNOGXPCT-YJBOKZPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564230 | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-42-6 | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Michael Addition with Catalytic Control
The core synthetic route for N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine involves a Michael addition between a benzyloxycarbonyl (Z)-protected amino acid and an α,β-unsaturated ester. A thiourea or urea catalyst is employed to enhance stereoselectivity, ensuring the (S)-configuration at the critical carbon center. For example, in a protocol adapted from CN108147973B, the reaction of Z-protected L-alanine with ethyl α-benzoylacrylate in the presence of a thiourea catalyst yields the Michael adduct with >90% enantiomeric excess (ee). The thiourea catalyst induces a steric bias, favoring nucleophilic attack from the Si face of the imine intermediate, thereby achieving high stereocontrol.
Hydrogenation and Protective Group Strategies
Following the Michael addition, hydrogenation under acidic conditions with a palladium catalyst removes temporary protective groups while retaining the benzyloxycarbonyl moiety. For instance, hydrogenation in isoamyl alcohol with palladium on carbon (Pd/C) and a catalytic activity inhibitor (e.g., thiourea derivatives) ensures selective reduction of the imine bond without cleaving the benzyloxy group. This step is critical for preserving the compound’s structural integrity, as premature deprotection would lead to side reactions or racemization.
Catalytic Systems and Reaction Optimization
Role of Thiourea and Urea Catalysts
Thiourea derivatives, such as Takemoto’s catalyst, are pivotal in asymmetric synthesis. These catalysts engage in dual hydrogen-bonding interactions with the Michael acceptor, polarizing the α,β-unsaturated ester and directing the nucleophile’s approach. Comparative studies show that urea catalysts (e.g., Jacobsen’s thiourea) achieve comparable stereoselectivity but require milder conditions, making them suitable for thermally sensitive intermediates.
Table 1: Catalytic Performance in Michael Addition
| Catalyst Type | Yield (%) | Enantiomeric Excess (ee) | Reaction Time (h) |
|---|---|---|---|
| Thiourea (Takemoto) | 92 | 94 | 12 |
| Urea (Jacobsen) | 88 | 91 | 18 |
| No Catalyst | 45 | <5 | 24 |
Solvent and Temperature Effects
Optimal solvent systems include polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), which stabilize the transition state without participating in side reactions. Elevated temperatures (40–60°C) accelerate the Michael addition but risk racemization, necessitating a balance between reaction rate and stereochemical fidelity.
Comparative Analysis with Ethoxycarbonyl Analogues
Structural and Functional Differences
Replacing the benzyloxycarbonyl (Z) group with an ethoxycarbonyl moiety alters the compound’s physicochemical properties. The benzyl group enhances lipophilicity, improving membrane permeability in biological assays, while the ethoxy variant offers easier deprotection under acidic conditions.
Table 2: Benzyloxycarbonyl vs. Ethoxycarbonyl Derivatives
| Property | Benzyloxycarbonyl Derivative | Ethoxycarbonyl Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 397.51 | 279.34 |
| LogP | 3.2 | 2.1 |
| Deprotection Conditions | H₂/Pd-C, acidic pH | HCl/dioxane |
| Solubility in Water | Low | Moderate |
Synthetic Adaptability
The ethoxycarbonyl variant, as described in EP0215335B1, employs N-carboxyanhydride (NCA) intermediates for peptide coupling. While this method is efficient for ethoxy derivatives, the benzyloxycarbonyl group’s bulkiness necessitates modified NCA protocols, often requiring higher temperatures or prolonged reaction times to achieve comparable yields.
Industrial Scalability and Process Economics
Cost-Benefit Analysis of Catalysts
Thiourea catalysts, though effective, are cost-prohibitive at scale. Industrial processes often opt for recyclable urea catalysts or immobilized variants to reduce expenses. For example, silica-supported urea catalysts achieve 85% yield over five cycles, demonstrating viability for large-scale production.
Applications in Peptide Synthesis and Drug Development
Chemical Reactions Analysis
Types of Reactions: N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions can be carried out using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Peptide Synthesis
The primary application of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is in the field of peptide synthesis. The Z group protects the amino group, enabling chemists to build complex peptide chains without interference from the amino functionality. Once the desired sequence is assembled, the Z group can be removed under mild conditions to yield free amino acids for further reactions or incorporation into larger protein structures.
Key Features:
- Protecting Group: The benzyloxycarbonyl group provides stability during synthesis.
- Versatility: Allows for the incorporation of diverse side chains and modifications.
- Selective Reactivity: Facilitates targeted reactions at other functional groups.
Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds, notably Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The compound's structure allows it to participate in coupling reactions that form the core structure of Imidapril, highlighting its importance in medicinal chemistry .
Applications in Drug Synthesis:
- Imidapril Synthesis: Acts as a building block for ACE inhibitors.
- Potential for New Drug Development: Its structural features may inspire novel therapeutic agents targeting specific biological pathways.
Biochemical Research
In biochemical research, this compound is utilized as a substrate or inhibitor in enzymatic studies. Its ability to mimic natural substrates makes it valuable for investigating enzyme kinetics and mechanisms. Researchers employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to study its interactions with various enzymes and proteins.
Research Applications:
- Enzyme Kinetics Studies: Helps elucidate reaction mechanisms.
- Binding Affinity Investigations: Provides insights into how structural modifications impact interactions with biological targets.
Structural Comparisons and Insights
This compound exhibits unique properties due to its phenylpropyl side chain, which enhances its interaction profile compared to simpler derivatives. This specificity is critical for studies focused on enzyme-substrate interactions and drug design.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Benzyloxycarbonyl-L-alanine | Contains only L-alanine without the phenylpropyl side chain | Simpler structure, primarily used in peptide synthesis |
| N-[1-(S)-Benzyloxycarbonyl-3-methylbutyl]-L-alanine | Similar benzyloxycarbonyl protection but with a branched chain | Different pharmacokinetics due to branching |
| N-[1-(S)-Benzyloxycarbonyl-4-methylphenethyl]-L-alanine | Contains a methyl-substituted phenethyl side chain | Offers different electronic properties affecting binding |
Mechanism of Action
The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of alanine. This allows for selective modification of other functional groups in the molecule. The compound can also interact with active sites of enzymes, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Key Structural Features :
- Benzyloxycarbonyl (Cbz) group: Provides amine protection, requiring hydrogenolysis or acidic conditions for deprotection.
- L-Alanine backbone : Ensures compatibility with biological systems and enzymatic processes.
Comparison with Structurally Similar Compounds
N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (CAS 82717-96-2)
Structural Differences :
Physical Properties :
| Property | N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine |
|---|---|
| Molecular Weight | 279.33 g/mol |
| Melting Point | 150–152 °C |
| Boiling Point | 441.2 °C at 760 mmHg |
| Solubility | Soluble in DMSO, methanol |
| Stability | Sensitive to hydrolysis |
N-Benzyloxycarbonyl-(S)-3-(1-naphthyl)alanine
Structural Differences :
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester (CAS 117560-14-2)
Structural Differences :
(S)-N-(1-Ethoxycarbonyl-3-oxo-3-phenylpropyl)-L-alanine
Structural Differences :
N-Benzyloxycarbonyl-DL-alanine (CAS 4132-86-9)
Structural Differences :
- Racemic (DL) mixture vs. enantiomerically pure L-form.
- Limited utility in stereoselective synthesis due to lack of chiral specificity .
Biological Activity
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine (referred to as ECPPA) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of ECPPA, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
ECPPA is an amino acid derivative characterized by the following structural formula:
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol
- CAS Number : 6372-14-1
The compound features a benzyloxycarbonyl group, which enhances its stability and bioactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the class of ACE inhibitors like enalapril and ramipril .
Mechanisms of Biological Activity
ECPPA exhibits several biological activities, primarily attributed to its structural characteristics:
- Antimicrobial Activity : Research indicates that derivatives of ECPPA can possess antimicrobial properties, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) suggests that modifications to the phenyl group can enhance activity against specific bacterial strains .
- Cytotoxic Effects : Some studies have shown that ECPPA derivatives exhibit cytotoxic effects on cancer cells. For instance, compounds similar to ECPPA have been tested for their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The presence of specific substituents on the phenyl ring significantly influences their cytotoxicity .
- Enzyme Inhibition : ECPPA has been implicated in the inhibition of certain enzymes involved in metabolic pathways. This property is particularly relevant in drug design for conditions such as hypertension and heart failure, where ACE inhibitors play a crucial role .
Research Findings
Several studies have investigated the biological activity of ECPPA and its derivatives:
- Antimicrobial Studies : A screening of various ECPPA derivatives revealed selective antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans. The minimal inhibitory concentrations (MIC) varied significantly among compounds, highlighting the importance of structural modifications for enhancing efficacy .
- Cytotoxicity Assessments : In vitro studies demonstrated that certain ECPPA derivatives selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .
Table 1: Summary of Biological Activities of ECPPA Derivatives
Case Studies
- ACE Inhibitor Development : ECPPA serves as a key intermediate in synthesizing various ACE inhibitors. Its derivatives have shown promising results in lowering blood pressure in animal models, indicating potential for therapeutic use in hypertension management .
- Anticancer Research : A study focusing on benzoxazole derivatives related to ECPPA demonstrated significant cytotoxicity against multiple cancer cell lines. The findings suggest that further modifications could yield novel anticancer agents with enhanced selectivity and potency .
Q & A
Q. What is the role of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine in synthesizing angiotensin-converting enzyme (ACE) inhibitors?
This compound serves as a critical intermediate in synthesizing ACE inhibitors like Moexipril and is the primary metabolite of Imidapril . Its stereospecific structure enables selective binding to enzymatic targets, facilitating the production of chiral pharmacophores. The benzyloxycarbonyl (Cbz) group acts as a protective moiety during peptide coupling reactions .
Q. What are the standard protocols for synthesizing and purifying this compound?
A common synthesis route involves condensing benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride with the compound using EDC·HCl and HOBt as coupling agents. Post-condensation, catalytic hydrogenation (10% Pd/C) achieves purification, yielding >99% purity. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize racemization .
Q. How is the stereochemical configuration confirmed experimentally?
Absolute stereochemistry is validated via:
- Chiral HPLC (retention time comparison with standards) .
- Optical rotation analysis ([α]D = +, consistent with S-configuration) .
- X-ray crystallography for crystalline derivatives to resolve spatial arrangement .
Q. What analytical techniques are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity (e.g., δ 1.2 ppm for ethyl ester protons, δ 7.3 ppm for aromatic protons) .
- Mass spectrometry : ESI-MS (m/z 279.33 [M+H]⁺) for molecular weight validation .
- FT-IR spectroscopy : Peaks at 1740 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I) .
Q. What storage conditions preserve stability?
- Powder : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
- Solutions : Use anhydrous solvents (e.g., DMF, DCM) and store at -80°C for ≤1 year .
Advanced Research Questions
Q. How can condensation reaction yields be optimized during synthesis?
Yields (>80%) are enhanced by:
Q. How to resolve conflicting stereochemical data from NMR and X-ray crystallography?
Discrepancies arise from dynamic molecular motion in solution (NMR) vs. static crystal packing (X-ray). Mitigation strategies:
Q. How does solubility in nonpolar solvents affect enzymatic inhibition assays?
Low aqueous solubility (logP ≈ 2.5) necessitates solubilization in DMSO or ethanol (<5% v/v). Pre-incubation with assay buffers (pH 7.4) prevents precipitation, ensuring accurate IC₅₀ measurements in ACE inhibition studies .
Q. What strategies mitigate racemization during peptide coupling?
Q. How is the compound quantified in biological matrices as a metabolite?
LC-MS/MS with deuterated internal standards achieves quantification at ng/mL levels. Sample preparation involves:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
